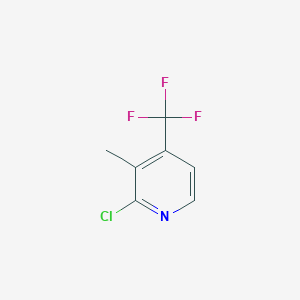

2-Chloro-3-methyl-4-(trifluoromethyl)pyridine

Description

Historical Development of Trifluoromethylpyridine Chemistry

The journey into the synthesis of trifluoromethylpyridines is rooted in the broader history of organofluorine chemistry. A pivotal moment arrived in 1947 with the first reported synthesis of a trifluoromethylpyridine (TFMP). nih.gov This process involved the chlorination and subsequent fluorination of picoline, a method analogous to earlier work on the synthesis of benzotrifluoride. nih.gov The establishment of scalable industrial processes in the 1980s was a turning point, enabling the cost-effective production of various TFMP isomers and paving the way for their widespread application.

Early synthetic strategies primarily revolved around two main approaches: the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine (B92270) ring from a building block that already contained the trifluoromethyl group. nih.govjst.go.jp A significant advancement in the production of chlorinated trifluoromethylpyridines was the development of simultaneous vapor-phase chlorination and fluorination at high temperatures, often utilizing transition metal-based catalysts. nih.govnih.gov This method allowed for a one-step reaction to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in good yield. nih.govnih.gov

Significance of Trifluoromethylated Heterocycles in Contemporary Chemical Research

The incorporation of a trifluoromethyl group into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry. jst.go.jp The unique properties of the trifluoromethyl group, such as its high electronegativity (3.46) and strong electron-withdrawing nature (Hammett constant of 0.54), significantly alter the electronic and steric profile of the parent molecule. nih.gov These modifications can lead to enhanced biological activity, improved metabolic stability, and increased lipophilicity, all of which are desirable traits in the development of new pharmaceuticals and agrochemicals. jst.go.jp

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients. jst.go.jp In the agrochemical sector, this is exemplified by the commercial success of various pesticides. jst.go.jp For instance, the demand for trifluoromethylpyridine derivatives has seen a steady increase over the past three decades. jst.go.jp In the pharmaceutical industry, a significant percentage of drugs contain fluorine, with a substantial portion of those featuring a trifluoromethyl group. mdpi.com While the number of approved drugs containing a trifluoromethylpyridine moiety is still growing, numerous candidates are currently in clinical trials. jst.go.jp

Structural and Positional Isomerism within Chlorinated Trifluoromethylpyridines

The substitution pattern of chloro and trifluoromethyl groups on the pyridine ring gives rise to a multitude of positional isomers, each with distinct physical and chemical properties. The reactivity of these isomers in nucleophilic substitution reactions, for example, is heavily influenced by the position of the electron-withdrawing trifluoromethyl group relative to the halogen atom.

The synthesis of these isomers often results in a mixture of products. For instance, the reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent can yield both 2-chloro-3-(trifluoromethyl)pyridine (B31430) and 2-chloro-5-(trifluoromethyl)pyridine. chemicalbook.com The separation and purification of these isomers are crucial steps in their utilization as specific synthetic intermediates.

Below is a table comparing some of the positional isomers of chloro-methyl-trifluoromethyl-pyridine, highlighting the diversity within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | 917806-24-7 | C7H5ClF3N | 195.57 |

| 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine | 1643463-02-8 | C7H5ClF3N | 195.57 |

| 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine | C7H5ClF3N | ||

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine |

Data for some isomers may not be publicly available.

Overview of this compound as a Key Synthetic Intermediate

This compound, with its specific arrangement of substituents, is a valuable building block in organic synthesis. The presence of a chlorine atom at the 2-position, activated by the electron-withdrawing trifluoromethyl group at the 4-position, makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position, enabling the construction of more complex molecules.

While specific, large-scale applications of this compound are not as extensively documented in publicly available literature as some of its isomers, its structural motifs are found in molecules of interest in both the agrochemical and pharmaceutical industries. Its utility as a synthetic intermediate lies in its potential to be a precursor for a variety of derivatives where the pyridine core is a crucial pharmacophore or active component. The strategic placement of the methyl and trifluoromethyl groups can also influence the binding of the final molecule to its biological target.

The synthesis of such specifically substituted pyridines can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. The development of efficient synthetic routes to this compound and other similar complex halogenated pyridines is an active area of research, driven by the continuous demand for novel and effective bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJARYBJRDXCPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732991 | |

| Record name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917806-24-7 | |

| Record name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Methyl 4 Trifluoromethyl Pyridine

Chlorination and Fluorination Strategies

These strategies involve the introduction of the chloro and trifluoromethyl groups onto a pyridine (B92270) scaffold. This can be achieved through direct functionalization or via intermediate species like pyridine N-oxides, which offer altered reactivity and selectivity.

Direct Chlorination of Pyridine Derivatives

Direct chlorination of an existing pyridine ring is a common method for synthesizing chloropyridines. However, the direct electrophilic chlorination of a pyridine ring as deactivated as 3-methyl-4-(trifluoromethyl)pyridine (B3090929) is challenging and often lacks regioselectivity. A more common and effective strategy involves the chlorination of a corresponding pyridin-2-one (or 2-hydroxypyridine) derivative.

The conversion of a 2-hydroxypyridine (B17775) to a 2-chloropyridine (B119429) is a standard and high-yielding transformation. For the synthesis of the title compound, the key intermediate would be 3-methyl-4-(trifluoromethyl)pyridin-2-one. This intermediate can be effectively chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netresearchgate.net

The reaction with phosphorus oxychloride is typically performed by heating the pyridin-2-one in excess POCl₃, sometimes with a catalytic amount of a tertiary amine or DMF. researchgate.net Similarly, thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF), can achieve this transformation, converting the hydroxyl group into a chloro group. chemicalbook.com For instance, the chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol with thionyl chloride and catalytic DMF proceeds at 100°C for 10 hours to give the 2-chloro product in 86% yield. chemicalbook.com This method provides a reliable route to the final product from a readily accessible pyridone intermediate.

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Neat or in solvent, reflux | High yield, effective for a wide range of substrates. | Excess reagent often required, harsh workup. | researchgate.net |

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., 1,2-dichloroethane), often with catalytic DMF, reflux | High yield, gaseous byproducts (SO₂, HCl) are easily removed. | Can be highly reactive; requires careful handling. | chemicalbook.comgoogle.com |

Oxidation-Chlorination Routes via Pyridine N-Oxides

An alternative strategy for introducing a chlorine atom at the 2-position of the pyridine ring involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack, providing a powerful method for regioselective functionalization.

This pathway begins with the oxidation of the parent pyridine, 3-methyl-4-(trifluoromethyl)pyridine, to its corresponding N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

The resulting 3-methyl-4-(trifluoromethyl)pyridine N-oxide can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction mechanism involves the initial attack of the N-oxide oxygen onto the phosphorus center of POCl₃, forming a highly reactive intermediate. This complexation activates the C2 position for a subsequent nucleophilic attack by a chloride ion. Elimination and rearomatization yield the desired 2-chloro-3-methyl-4-(trifluoromethyl)pyridine.

A similar reaction using 3-trifluoromethylpyridine N-oxide and phosphorus oxychloride at 105-125°C has been reported to produce a mixture of 2-chloro-3-trifluoromethylpyridine (50.34%) and 2-chloro-5-trifluoromethylpyridine (25.34%). chemicalbook.com By analogy, applying this method to 3-methyl-4-(trifluoromethyl)pyridine N-oxide is expected to yield the target 2-chloro product, although the formation of other isomers like 6-chloro-3-methyl-4-(trifluoromethyl)pyridine is also possible. The regioselectivity would be influenced by the electronic and steric effects of the methyl and trifluoromethyl groups.

Trifluoromethyl-Containing Building Block Approaches

Instead of modifying an existing pyridine ring, this strategy involves constructing the desired substituted pyridine ring from acyclic precursors. This "bottom-up" approach often provides excellent control over the substitution pattern of the final product.

Cyclocondensation Reactions for Pyridine Ring Assembly

Cyclocondensation reactions are powerful methods for assembling heterocyclic rings from smaller, functionalized building blocks. nih.gov To synthesize this compound, a common approach involves the construction of a 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine intermediate, which is subsequently chlorinated as described in section 2.1.1.1.

A recent patent describes a similar synthesis for the closely related 2-chloro-4-(trifluoromethyl)pyridine (B1345723). google.com This process can be adapted for the synthesis of the title compound. The synthesis would start with a trifluoromethyl-containing building block, such as 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) or ethyl 4,4,4-trifluoroacetoacetate. This building block would undergo a condensation reaction with an appropriate partner that introduces the methyl group at the desired position, along with a source of nitrogen, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form the pyridine ring.

For example, a plausible route could involve the reaction of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from propionaldehyde, followed by cyclization in the presence of an ammonia source. This would assemble the 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine ring system. The final step is the chlorination of this pyridone intermediate with thionyl chloride or phosphorus oxychloride to yield this compound. google.com

| Building Block | Role in Synthesis | Reference |

|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Provides the CF₃ group and two carbon atoms of the pyridine ring. | nih.gov |

| 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | A key trifluoromethyl-containing precursor for cyclocondensation. | google.com |

| Ammonium acetate / Formamide | Commonly used as the nitrogen source for pyridine ring formation. | google.com |

This building block approach offers significant flexibility, allowing for the synthesis of various substituted pyridines by changing the starting materials.

Strategic Incorporation of Trifluoromethyl Groups via Specific Precursors

One advanced strategy for synthesizing substituted pyridines, such as this compound, involves constructing the pyridine ring from acyclic precursors that already contain the essential trifluoromethyl group. This "ring construction" or "convergent synthesis" approach offers significant control over the final substitution pattern, often leading to higher yields and better regioselectivity compared to direct functionalization of a pre-formed pyridine ring. researchoutreach.org

This strategic approach, building the heterocyclic core from a custom-designed, fluorinated linear chain, is a powerful tool in organofluorine chemistry for accessing complex pyridine derivatives. researchoutreach.orgresearchgate.net

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves introducing the -CF3 group directly onto a pre-existing chloro-methyl-pyridine scaffold. These methods are highly sought after for their potential to shorten synthetic sequences.

A primary method for direct trifluoromethylation involves the use of highly reactive trifluoromethyl species that can participate in substitution reactions, typically with halogenated pyridines. nih.gov While direct C-H trifluoromethylation is challenging to control, using an appropriate leaving group on the pyridine ring can direct the reaction. For instance, trifluoromethyl copper (CF3Cu) is a known active species that can undergo substitution reactions with iodo- and bromopyridines to introduce the -CF3 group. nih.gov

Modern advancements have focused on transition metal-catalyzed cross-coupling reactions. Palladium catalysts, in particular, have been extensively developed for this purpose. researchgate.netbeilstein-journals.org These reactions often employ a nucleophilic trifluoromethyl source, such as (trifluoromethyl)triethylsilane (TESCF3), in combination with a fluoride (B91410) source like potassium fluoride. beilstein-journals.org The success of these transformations hinges on the appropriate choice of palladium catalyst and, crucially, specialized phosphine (B1218219) ligands (e.g., BrettPhos, RuPhos) that facilitate the critical reductive elimination step from the palladium center, thereby forming the C-CF3 bond. beilstein-journals.orgnih.gov

Another approach utilizes electrophilic trifluoromethylating reagents, often hypervalent iodine compounds or sulfonium (B1226848) salts (e.g., Umemoto's or Togni's reagents). nih.govchemrxiv.orgrsc.org These reactions can also be mediated by transition metals like copper or palladium, which catalyze the functionalization of C-H bonds or the substitution of other groups. beilstein-journals.orgnih.gov The regioselectivity of these direct methods can be a significant challenge due to the high reactivity of the trifluoromethyl radical species often involved. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of fluorinated pyridines. Both heterogeneous and homogeneous catalytic systems, particularly those based on transition metals, play indispensable roles.

Transition metal-based catalysts are fundamental to many synthetic routes for trifluoromethylpyridines. researchgate.net A prominent industrial method is the simultaneous, vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors at high temperatures (>300°C). nih.gov In this process, a heterogeneous catalyst, such as iron fluoride supported on a carrier, is employed. nih.govgoogleapis.com

The reaction proceeds in a fluidized-bed reactor where the methyl group of a substrate like 3-picoline is first chlorinated to a trichloromethyl group (-CCl3) and subsequently fluorinated to a trifluoromethyl group (-CF3). nih.gov This is followed by nuclear chlorination of the pyridine ring. This one-step, continuous process can produce a mixture of chloro(trifluoromethyl)pyridines. For example, when 3-picoline is used as the starting material, this vapor-phase reaction yields 2-chloro-5-(trifluoromethyl)pyridine (B1661970) as the major product, but also produces 2-chloro-3-(trifluoromethyl)pyridine (B31430) as a valuable minor product. nih.gov

The table below summarizes typical products from the vapor-phase reaction of 3-picoline, illustrating the formation of multiple isomers.

| Substrate | Catalyst System | Reaction Type | Major Product | Minor Product Example |

|---|---|---|---|---|

| 3-Picoline | Iron Fluoride (FeF3) | Vapor-Phase Chlorination/Fluorination (>300°C) | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine |

Beyond iron, other transition metals like palladium, copper, and nickel are extensively used in homogeneous catalysis for trifluoromethylation, typically in liquid-phase reactions under milder conditions. researchgate.netbeilstein-journals.orgnih.gov

The choice of catalyst is paramount as it directly influences reaction efficiency (yield, turnover number) and, critically, the regioselectivity—the position at which the functional group is introduced onto the pyridine ring. researchgate.net The inherent electronic properties of the pyridine ring and the presence of existing substituents make controlling the position of incoming groups a significant synthetic challenge. researchgate.netchemrxiv.org

Different catalytic systems have been developed to target specific positions on the pyridine ring:

Palladium (Pd) Catalysts: Palladium complexes, often featuring specialized ligands, are widely used for C-H activation. nih.gov For example, Pd(OAc)2 can direct trifluoromethylation to the ortho position of a directing group on the pyridine ring. beilstein-journals.orgnih.gov The ligand's steric and electronic properties are crucial for facilitating the reaction and preventing catalyst poisoning by the basic nitrogen of the pyridine. beilstein-journals.org

Nickel (Ni) Catalysts: Nickel-based systems have emerged as powerful tools that can offer alternative or enhanced selectivity. chemrxiv.org Certain bifunctional Ni catalysts have been shown to override conventional site-selectivity, enabling functionalization at otherwise difficult-to-access positions like C3 or C5. chemrxiv.org

Iron (Fe) Catalysts: As discussed, heterogeneous iron catalysts like iron fluoride are effective for high-temperature, vapor-phase reactions. nih.gov The regioselectivity in these systems is often controlled by thermodynamic stability at high temperatures and the molar ratios of reactants (e.g., chlorine gas) rather than intricate ligand-substrate interactions. nih.gov

The following table provides a conceptual overview of how catalyst choice can influence regioselectivity in pyridine functionalization.

| Metal Catalyst | Typical Reaction Type | Common Selectivity Outcome | Controlling Factor |

|---|---|---|---|

| Palladium (Pd) | Directed C-H Functionalization | C2 (ortho to directing group) | Directing Group, Ligand Design |

| Nickel (Ni) | C-H Alkenylation/Functionalization | C3/C5 | Specialized Bifunctional Ligands |

| Iron (Fe) | Vapor-Phase Halogenation | Mixture of isomers | Thermodynamics, Reactant Ratios |

Ultimately, achieving a specific isomer like this compound requires careful selection of the catalyst and reaction conditions to favor the desired substitution pattern. researchgate.net

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization. The primary goals are to maximize yield and product purity while ensuring the process is safe, cost-effective, and environmentally sustainable. google.combohrium.com

For the synthesis of this compound, key considerations include:

Yield and Purity: A successful industrial process must consistently produce the target compound with high purity (e.g., >98%) and high conversion of the starting material (>95%). google.com This minimizes the need for complex and costly purification steps.

Process Simplification: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve productivity and reduce solvent waste. bohrium.comresearchgate.net This "one-pot" approach streamlines the manufacturing process and lowers operational costs.

Raw Material Cost and Availability: The selection of starting materials is critical. Routes that utilize inexpensive and readily available precursors are favored for large-scale synthesis. google.com

Catalyst Efficiency and Recovery: In catalytic processes, the cost, lifetime, and recoverability of the catalyst are important factors. For heterogeneous catalysts used in vapor-phase reactions, maintaining catalyst activity over long periods is essential. For homogeneous catalysts, efficient methods for separating the catalyst from the product stream are needed to prevent contamination and allow for recycling.

Waste Reduction: A "greener" chemical approach focuses on minimizing waste. This can involve choosing reactions with high atom economy, using catalytic rather than stoichiometric reagents, and reducing the use of hazardous solvents. bohrium.comresearchgate.net For example, a process that produces multiple useful products simultaneously can be more economical and generate less waste. google.com

Synthetic routes designed with these principles in mind, such as those with simple operations and high conversion rates, are more amenable to successful and economical industrial production. google.comgoogle.com

Influence of Reaction Conditions: Temperature, Solvents, and Reagent Molar Ratios

The synthesis of related chlorinated pyridine derivatives highlights the critical role of reaction conditions. Temperature, solvent choice, and the stoichiometry of reagents are key factors that dictate the reaction's efficiency, selectivity, and the profile of products formed.

Temperature: Temperature control is paramount in the synthesis of halogenated pyridines. For instance, in chlorination reactions, the temperature can influence the position and degree of chlorination. High temperatures, often exceeding 300°C in vapor-phase reactions, can favor the formation of multi-chlorinated species. chemicalbook.comjst.go.jp In contrast, liquid-phase reactions may be conducted at lower temperatures to achieve higher selectivity. For example, the chlorination of pyridine N-oxides with agents like phosphorus oxychloride often requires heating, with temperatures in the range of 105-125°C being utilized to drive the reaction to completion. chemicalbook.com Precise temperature control can be the deciding factor between obtaining the desired mono-chlorinated product and a mixture of isomers or over-chlorinated by-products.

Reagent Molar Ratios: The molar ratio of reactants is a critical parameter for controlling the extent of the reaction and minimizing by-product formation. In chlorination steps, using a slight excess of the chlorinating agent, such as thionyl chloride or phosphorus oxychloride, can ensure the complete conversion of the starting material. google.com However, a large excess can lead to the formation of multi-chlorinated by-products. chemicalbook.comjst.go.jp The ratio of reactants is carefully optimized in laboratory and industrial settings to maximize the yield of the target compound while minimizing waste and downstream purification challenges.

| Parameter | Influence on Synthesis | Typical Conditions (for related compounds) |

| Temperature | Controls reaction rate and selectivity; higher temperatures can lead to over-chlorination. | 50°C to >300°C, depending on the specific reaction (e.g., liquid vs. vapor phase). chemicalbook.comjst.go.jpgoogle.com |

| Solvents | Affects solubility of reactants and reaction temperature (reflux). | Dichloromethane, 1,2-dichloroethane, or no solvent. chemicalbook.comgoogle.com |

| Molar Ratios | Determines the extent of reaction and formation of by-products. | Slight excess of chlorinating agent is often used to ensure full conversion. google.com |

Strategies for Maximizing Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis. For complex molecules like this compound, this often involves a combination of optimizing the reaction itself and implementing effective purification methods.

One key strategy is the careful selection of the synthetic route and starting materials. Routes that offer high selectivity for the desired isomer are preferred. Post-reaction, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the target compound from unreacted starting materials, reagents, and by-products. For instance, fractional distillation under reduced pressure is a common method for purifying liquid products with different boiling points. Washing the crude product with aqueous solutions, such as sodium bicarbonate, can remove acidic impurities before the final purification steps. chemicalbook.com The purity of the final product is often assessed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Control and Reduction of Isomeric and Multi-Chlorinated By-products

A significant challenge in the synthesis of substituted pyridines is the formation of isomeric and multi-chlorinated by-products. The directing effects of the substituents already present on the pyridine ring (in this case, a methyl and a trifluoromethyl group) will influence the position of the incoming chlorine atom.

For example, in the synthesis of 2-chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine (B54556) N-oxide, the formation of the isomeric by-product 2-chloro-5-(trifluoromethyl)pyridine is observed. chemicalbook.com The ratio of these isomers can be influenced by the reaction conditions. Similarly, in vapor-phase chlorinations, controlling the molar ratio of chlorine gas to the pyridine substrate and maintaining a steady reaction temperature are crucial for minimizing the formation of di- and tri-chlorinated pyridines. chemicalbook.comjst.go.jp

Chemical Reactivity and Mechanistic Studies Involving 2 Chloro 3 Methyl 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, which makes it more reactive towards nucleophiles than benzene. pearson.com This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In 2-chloro-3-methyl-4-(trifluoromethyl)pyridine, the trifluoromethyl (CF₃) group at the 4-position and the chloro (Cl) group at the 2-position strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is then restored by the departure of the chloride ion. youtube.com

The chlorine atom at the C-2 position is the primary site for nucleophilic attack. Its position ortho to the ring nitrogen makes it highly activated. In SNAr reactions on pyridines, leaving groups at the 2- and 4-positions are favored because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com The additional powerful electron-withdrawing effect of the 4-CF₃ group further depletes electron density at the C-2 position, making it an excellent electrophilic site. nih.gov

The activated 2-chloro position readily undergoes displacement by a variety of nucleophiles, providing a versatile route to a range of substituted pyridine derivatives.

Amination : The reaction with amines (primary or secondary) or ammonia (B1221849) is a common method to introduce nitrogen-based functional groups. For instance, the amination of a similar compound, 2,3-dichloro-5-trifluoromethylpyridine, with aqueous ammonia occurs at elevated temperatures and pressures to yield the corresponding 2-amino derivative. google.com Copper-catalyzed amination has also been shown to be an effective method for forming C-N bonds with 2-chloropyridines. rsc.org

Etherification and Hydroxylation : Oxygen nucleophiles, such as alkoxides (RO⁻) and hydroxide (B78521) (OH⁻), can displace the chloride to form ethers and pyridin-2-ones, respectively. These reactions typically proceed under basic conditions to generate the required nucleophile. The resulting 2-pyridone derivatives often exist in equilibrium with their 2-hydroxypyridine (B17775) tautomer.

Cyanation : The chloro group can be substituted by a cyanide group (CN⁻) to produce the corresponding 2-cyanopyridine. This transformation is valuable as the nitrile group can be further converted into other functional groups like carboxylic acids or amines. The cyanation of related 2-halopyridines has been achieved using reagents such as potassium cyanide (KCN) or cuprous cyanide (CuCN), often in polar aprotic solvents like DMF or DMSO. google.comepo.org

Alkylation : While less common for SNAr reactions on pyridines compared to N, O, or S nucleophiles, displacement by carbon nucleophiles (carbanions) is also possible, leading to the formation of a new carbon-carbon bond at the 2-position.

| Reaction Type | Nucleophile | Typical Reagent(s) | Product |

|---|---|---|---|

| Amination | R₂NH | Amine (R₂NH), Base | 2-(Dialkylamino)-3-methyl-4-(trifluoromethyl)pyridine |

| Hydroxylation | ⁻OH | NaOH or KOH | 3-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one |

| Etherification | ⁻OR | NaOR or KOR | 2-Alkoxy-3-methyl-4-(trifluoromethyl)pyridine |

| Cyanation | ⁻CN | KCN or CuCN | 2-Cyano-3-methyl-4-(trifluoromethyl)pyridine |

The rate and feasibility of SNAr reactions are profoundly influenced by the electronic and steric properties of the substituents on the pyridine ring.

Electronic Effects : The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong negative inductive effect (-I) significantly reduces the electron density of the entire aromatic ring. This "activation" makes the ring much more susceptible to attack by nucleophiles, especially at the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen. With the CF₃ group at C-4, the electrophilicity of the C-2 position is greatly enhanced, accelerating the rate of nucleophilic attack. nih.gov The methyl (CH₃) group at the C-3 position is a weak electron-donating group. By donating electron density through a positive inductive effect (+I), it slightly counteracts the deactivating effects of the nitrogen and CF₃ group, but its influence is minor compared to the powerful withdrawing groups.

Steric Effects : The methyl group at the C-3 position is adjacent to the site of reaction (C-2). This proximity can introduce steric hindrance, potentially impeding the approach of the incoming nucleophile. rsc.org For very bulky nucleophiles, this steric clash can slow the reaction rate compared to a pyridine ring without a substituent at the C-3 position. However, for smaller nucleophiles, this effect may be less significant.

| Substituent | Position | Electronic Effect | Steric Effect on C-2 | Overall Impact on Rate |

|---|---|---|---|---|

| -CF₃ | 4 | Strongly electron-withdrawing (-I) | None | Strongly Activating |

| -CH₃ | 3 | Weakly electron-donating (+I) | Potentially Hindering | Slightly Deactivating (Electronic) / Hindering (Steric) |

| Nitrogen | 1 | Strongly electron-withdrawing | None | Strongly Activating |

Reactivity at the 2-Chloro Position

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity in SNAr, the pyridine ring is highly deactivated towards Electrophilic Aromatic Substitution (EAS). wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile to attack electrophiles. quimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.orgyoutube.com This positive charge further intensifies the deactivation of the ring, making substitution extremely difficult. wikipedia.org

For this compound, the ring is exceptionally deactivated due to the combined electron-withdrawing effects of the nitrogen atom, the 4-CF₃ group, and the 2-chloro group. Therefore, electrophilic aromatic substitution on this compound is highly unlikely and would necessitate exceptionally harsh reaction conditions.

If an EAS reaction were to be forced, the position of the attack would be governed by the directing effects of the existing substituents. The two available positions are C-5 and C-6.

Pyridine Nitrogen : Directs electrophilic attack to the meta-position (C-3 and C-5).

2-Chloro group : A deactivating ortho-, para-director. It directs towards C-3 (blocked) and C-5.

3-Methyl group : An activating ortho-, para-director. It directs towards C-2 (blocked), C-4 (blocked), and C-6.

4-Trifluoromethyl group : A strongly deactivating meta-director. It directs towards C-2 (blocked) and C-6.

Based on this analysis, attack at C-5 is directed by the nitrogen and the chloro group, while attack at C-6 is directed by the methyl and trifluoromethyl groups. Predicting the outcome is challenging due to these competing influences on an already extremely unreactive system.

| Substituent | Directing Influence on C-5 | Directing Influence on C-6 |

|---|---|---|

| Nitrogen (at 1) | Meta (Favorable) | Ortho (Unfavorable) |

| -Cl (at 2) | Para (Favorable) | Meta (Unfavorable) |

| -CH₃ (at 3) | Meta (Unfavorable) | Ortho (Favorable) |

| -CF₃ (at 4) | Ortho (Unfavorable) | Meta (Favorable) |

Metalation and Organometallic Reactions (General principles for pyridine derivatives)

Organometallic derivatives of pyridines are crucial intermediates in organic synthesis. They can be generated through two primary pathways: direct deprotonation (metalation) or halogen-metal exchange. wikipedia.orgias.ac.in

Direct Metalation (C-H Activation) : This involves the removal of a ring proton by a strong base, typically an organolithium reagent (like n-BuLi) or a lithium amide (like LDA). acs.orgnih.gov The regioselectivity of this deprotonation is controlled by the acidity of the ring protons and the directing ability of the substituents. researchgate.net In this compound, the protons at C-5 and C-6 would have their acidity enhanced by the adjacent electron-withdrawing CF₃ group. A strong, non-nucleophilic base could potentially deprotonate one of these positions, forming a lithiated intermediate that can then react with various electrophiles (e.g., aldehydes, CO₂, alkyl halides).

Halogen-Metal Exchange : This reaction involves treating an aryl halide with an organometallic reagent, most commonly an alkyllithium. wikipedia.org The reaction is typically very fast, even at low temperatures. nih.gov The 2-chloro group in the title compound could undergo exchange with a reagent like n-butyllithium to generate a 2-lithiopyridine species. This provides a regioselective method to form an organometallic intermediate at the C-2 position, which would complement the SNAr reactions at the same site. This lithiated species would then be ready to react with a range of electrophiles.

| Method | Reagent | Site of Reaction | Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Direct Metalation | LDA or s-BuLi | C-5 or C-6 (acidic C-H) | 5- or 6-Lithio-pyridine derivative | Reaction with an electrophile (E⁺) |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | C-2 (C-Cl bond) | 2-Lithio-pyridine derivative | Reaction with an electrophile (E⁺) |

Site-Selective Metalation Strategies

The functionalization of pyridine rings through metalation (deprotonation) is a powerful tool for introducing a variety of substituents. For halogenated pyridines such as this compound, the site of metalation is highly dependent on the base used and the reaction conditions. The substituents on the pyridine ring—the chloro group (Cl), the methyl group (CH₃), and the trifluoromethyl group (CF₃)—exert significant electronic and steric influences that direct the regioselectivity of the deprotonation.

Generally, the reaction of 2-chloropyridine (B119429) with standard alkyllithium reagents like n-butyllithium (nBuLi) can be problematic, often leading to nucleophilic addition to the C=N bond rather than deprotonation. acs.orgresearchgate.net However, the use of specific bases can achieve high site-selectivity. Lithium diisopropylamide (LDA) is known to efficiently induce ortho-metalation at the C-3 position of 2-chloropyridine, a result of the directing effect of the chlorine atom. acs.orgrsc.org

Conversely, employing a "superbase" mixture of nBuLi and lithium dimethylaminoethoxide (LiDMAE) in a nonpolar solvent like hexane (B92381) can completely alter the regioselectivity, leading to an unprecedented and exclusive metalation at the C-6 position. acs.orgresearchgate.netnih.gov This remarkable shift in selectivity suppresses both nucleophilic addition and C-3 lithiation, providing a synthetic route to 6-functionalized 2-chloropyridines. acs.org For this compound, the presence of the methyl group at C-3 blocks the typical LDA-directed metalation at that site. Therefore, metalation would be expected to occur at one of the other available positions (C-5 or C-6), guided by the electronic effects of the substituents and the specific base system employed. The powerful electron-withdrawing trifluoromethyl group at C-4 would increase the acidity of the adjacent C-3 and C-5 protons, making C-5 a likely site for deprotonation.

| Reagent/Base | Solvent | Primary Site of Metalation | Reference |

|---|---|---|---|

| n-Butyllithium (nBuLi) | Hexane/THF | Nucleophilic addition (problematic) | acs.orgresearchgate.net |

| Lithium Diisopropylamide (LDA) | THF | C-3 (ortho to Chlorine) | acs.orgrsc.org |

| nBuLi-LiDMAE Superbase | Hexane | C-6 | acs.orgnih.gov |

Cross-Coupling Reactions Utilizing Halogenated Pyridine Substrates

The chlorine atom at the C-2 position of this compound serves as an effective leaving group, making the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates the oxidative addition step in many catalytic cycles, particularly with palladium catalysts.

Among the various cross-coupling methods, the Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is widely employed for the synthesis of biaryl and heteroaryl compounds. researchgate.netnih.gov The reaction of 2-chloropyridines with arylboronic acids, catalyzed by palladium complexes, provides a direct route to 2-arylpyridines. researchgate.net The efficiency of these couplings can be influenced by the choice of catalyst, ligands, base, and solvent system. Other cross-coupling reactions, such as the Hiyama coupling (using organosilanes), are also applicable to 2-pyridyl substrates. nih.gov Pyridine sulfinates have also been developed as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to boronic acids which can sometimes be unstable. These methodologies allow the chlorine atom in this compound to be replaced by a wide array of aryl, heteroaryl, or alkyl groups.

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Arylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | 2-Arylpyridine | researchgate.net |

| Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Arylpyrimidine | nih.gov |

| 6-Chloro-2-pyridyl Bpin | Aryl halide | Palladium catalyst with micelle system | Biheteroaryl | nih.gov |

Advanced Functionalization Strategies

Benzylic C-H Functionalization Adjacent to the Pyridine Nitrogen (General relevance)

Direct C-H functionalization has become a significant strategy in organic synthesis for its atom economy and efficiency. nih.govrsc.org In the context of pyridine derivatives, "benzylic" C-H bonds refer to the C-H bonds on an alkyl group positioned adjacent to the pyridine nitrogen, i.e., at the C-2 or C-6 positions. These positions are activated by the adjacent nitrogen atom, making them susceptible to various transformations.

However, for the specific compound 2-chloro-3-methyl -4-(trifluoromethyl)pyridine, the methyl group is located at the C-3 position. This position is not adjacent to the ring nitrogen and therefore does not possess the same type of "benzylic" reactivity typically observed at the C-2 or C-6 positions. Functionalization at the C-3 position is notably more challenging due to the inherent electronic properties of the pyridine ring. nih.govresearchgate.net Recent advancements have begun to address this challenge, often employing strategies that temporarily dearomatize the pyridine ring to activate the C-3 position. researchgate.netnih.gov For instance, methods involving hydrosilylation or hydroboration can generate a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophile at the C-3 position before being re-aromatized. researchgate.netchemrxiv.org These emerging techniques are expanding the possibilities for functionalizing less reactive positions on the pyridine core. researchgate.net

Selective Derivatization for the Construction of Complex Chemical Entities

Pyridine derivatives containing trifluoromethyl groups are crucial structural motifs in many active ingredients for pharmaceuticals and agrochemicals. nih.govresearchoutreach.org The compound this compound is a versatile building block for constructing more complex molecules due to its distinct reactive sites. The combination of a displaceable chloro group, an activatable pyridine core, and the electronically influential trifluoromethyl group allows for sequential and selective modifications.

The chloro group at the C-2 position can be readily substituted via nucleophilic aromatic substitution or displaced through transition-metal-catalyzed cross-coupling reactions, as previously discussed. nih.govacs.org This allows for the introduction of a wide range of molecular fragments. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Late-stage functionalization strategies, where complex molecular scaffolds are modified in the final steps of a synthesis, can leverage this reactivity. For example, a C-H fluorination followed by nucleophilic aromatic substitution (SNAr) sequence has been used to rapidly generate analogues of complex drug molecules like etoricoxib, which contains a substituted pyridine ring. acs.org Such strategies avoid the lengthy de novo synthesis of each derivative and demonstrate the power of using halogenated pyridine cores to build molecular complexity. acs.org

Reaction Mechanisms and Kinetics (General relevance to pyridine derivatives)

Kinetic Investigations of Substitution Reactions

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it highly susceptible to nucleophilic attack, particularly when a good leaving group is present. chemistry-online.comyoutube.com Nucleophilic aromatic substitution (SNAr) on halopyridines is a common and well-studied reaction. The reaction proceeds via a two-step addition-elimination mechanism. pearson.comquimicaorganica.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comnih.gov The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. chemistry-online.compearson.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pearson.com

The kinetics and regioselectivity of these reactions are well-defined. Positions 2 and 4 of the pyridine ring are much more reactive towards nucleophilic substitution than position 3. quimicaorganica.orguoanbar.edu.iq This is because attack at the C-2 or C-4 positions allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the ring nitrogen, which is not possible for an attack at C-3. quimicaorganica.orguoanbar.edu.iq Consequently, 3-chloropyridine (B48278) is significantly less reactive than 2-chloro- or 4-chloropyridine. uoanbar.edu.iq The rate of reaction is also influenced by the nature of other substituents on the ring; electron-withdrawing groups, such as the trifluoromethyl group in the title compound, further activate the ring towards nucleophilic attack and increase the reaction rate. nih.govresearchgate.net Kinetic studies on 2-substituted N-methylpyridinium ions have shown that the leaving group ability does not always follow the typical order seen in other SNAr reactions, indicating that the mechanism can be complex and sometimes involves rate-determining deprotonation of the addition intermediate. nih.gov

| Substrate | Position of Halogen | Relative Reactivity | Reason for Reactivity |

|---|---|---|---|

| 4-Chloropyridine | C-4 (para to N) | Very High | Stabilization of negative charge on nitrogen in intermediate. |

| 2-Chloropyridine | C-2 (ortho to N) | High | Stabilization of negative charge on nitrogen in intermediate. |

| 3-Chloropyridine | C-3 (meta to N) | Very Low | Negative charge in intermediate cannot be delocalized onto nitrogen. |

Elucidation of Proposed Mechanistic Pathways, including Intermediate Formation

The chemical reactivity of this compound, particularly the substitution of the chlorine atom at the C2 position, is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com This pathway is characteristic of aromatic halides that are activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com In this molecule, the trifluoromethyl (-CF3) group at the C4 position and the inherent electron-deficient nature of the pyridine ring work in concert to facilitate nucleophilic attack.

The SNAr mechanism is generally accepted to proceed via a two-step addition-elimination sequence. libretexts.orgnih.gov This process involves the initial formation of a resonance-stabilized anionic intermediate, commonly known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Step 1: Nucleophilic Addition and Intermediate Formation

Step 2: Resonance Stabilization of the Meisenheimer Intermediate

The stability of the anionic intermediate is a crucial factor in the facility of the SNAr reaction. The negative charge is not localized on the C2 carbon but is delocalized throughout the pyridine ring via resonance. The electronegative nitrogen atom of the pyridine ring and the potent electron-withdrawing trifluoromethyl group at the para-position (C4) relative to the point of attack play significant roles in stabilizing this intermediate by accommodating the negative charge. libretexts.orgyoutube.com This delocalization effectively lowers the activation energy for its formation.

Key resonance structures illustrate the delocalization of the negative charge onto the ring nitrogen and the carbon bearing the -CF3 group, highlighting the stabilization conferred by these features.

Step 3: Elimination of the Leaving Group

In the final step, the aromatic system is regenerated through the elimination of the chloride ion (Cl-). The lone pair of electrons on the negatively charged ring atom reforms the π-bond, expelling the leaving group and yielding the substituted product. youtube.com

The proposed mechanistic pathway and the characteristics of the key intermediate are summarized in the table below.

| Mechanistic Step | Description | Key Species | Characteristics |

|---|---|---|---|

| 1. Nucleophilic Attack | The nucleophile (Nu-) attacks the C2 carbon, which is bonded to the chlorine atom. This leads to the formation of a C-Nu bond and the breaking of the C=C π-bond. | Reactants and Transition State 1 | - The pyridine ring is activated by the electron-withdrawing -CF3 group.

|

| 2. Intermediate Formation | A tetrahedral, anionic intermediate (Meisenheimer complex) is formed. The aromaticity of the pyridine ring is temporarily lost. | Anionic σ-complex (Meisenheimer Intermediate) | - sp3-hybridized carbon at the site of attack.

|

| 3. Resonance Stabilization | The negative charge of the intermediate is stabilized by delocalization onto the ring nitrogen and the carbon atom attached to the trifluoromethyl group. | Resonance Structures of the Intermediate | - Enhanced stability due to accommodation of charge by the electronegative nitrogen and the inductive effect of the -CF3 group. youtube.com |

| 4. Elimination of Leaving Group | The chloride ion (Cl-) is expelled from the intermediate, and the aromaticity of the pyridine ring is restored. | Transition State 2 and Products | - This step is typically fast.

|

While this addition-elimination mechanism is well-established for analogous activated heterocyclic and aromatic systems, definitive confirmation for this compound would necessitate specific kinetic and spectroscopic studies to isolate or detect the proposed intermediates. nih.govresearchgate.net

Applications of 2 Chloro 3 Methyl 4 Trifluoromethyl Pyridine As a Synthetic Building Block

Role in Pharmaceutical Intermediate Synthesis

Influence of Fluorine on Metabolic Stability and Pharmacokinetic Properties in Compound Design

One of the primary strategies in medicinal chemistry is to enhance metabolic stability by blocking metabolically labile sites within a molecule. mdpi.com Replacing a hydrogen atom with a fluorine atom or adding a trifluoromethyl group can deactivate an aromatic ring, reducing its susceptibility to metabolism by enzymes like Cytochrome P450 monooxygenase. mdpi.commdpi.com This modification can lead to an increased biological half-life and a reduction in the required drug dosage. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to this enhanced stability. nbinno.com For example, the addition of a trifluoromethyl group to the drug nilotinib (B1678881) resulted in a 30-fold increase in potency compared to its non-fluorinated parent compound. mdpi.com

The table below summarizes the key effects of introducing a trifluoromethyl (-CF3) group in compound design.

Table 1: Effects of Trifluoromethyl Group on Drug Properties

| Property | Effect of introducing a -CF3 group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Blocks metabolically susceptible sites; deactivates aromatic rings against enzymatic degradation. mdpi.commdpi.com |

| Lipophilicity | Increased | Enhances solubility in lipids, which can improve membrane permeability and absorption. mdpi.comwechemglobal.com |

| Binding Affinity | Can be enhanced | The group can interact favorably with hydrophobic pockets in target proteins. mdpi.commdpi.com |

| Bioavailability | Often improved | A combination of increased stability and modulated lipophilicity can lead to better absorption and distribution. nih.govwechemglobal.com |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of the -CF3 group affects the electronic properties of the entire molecule. jst.go.jp |

Specialty Chemical Applications

While trifluoromethylpyridine derivatives are crucial intermediates in the agrochemical and pharmaceutical industries, their application as precursors for traditional dyes and pigments is not widely documented. jst.go.jpnih.gov The primary use of compounds like 2-chloro-3-(trifluoromethyl)pyridine (B31430) is in the synthesis of herbicides and medicinal products. agropages.comgoogle.com

However, the field of functional materials, which includes advanced polymers and materials for electronics, represents a growing area of application for fluorinated pyridines. nbinno.comjst.go.jp The incorporation of fluorine into pyridine (B92270) rings can profoundly alter the electronic, thermal, and chemical stability of materials. nbinno.com The high electronegativity of fluorine influences the electron distribution within the molecule, which in turn affects its optical and conductive properties. nbinno.com These attributes make fluorinated pyridines attractive building blocks for high-performance polymers, specialized coatings, and components in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). nbinno.com Researchers can utilize fluoropyridine moieties to synthesize and fine-tune the properties of emitting or charge-transporting layers in such devices. nbinno.com Therefore, while not a common precursor for conventional pigments, the structural motif of 2-chloro-3-methyl-4-(trifluoromethyl)pyridine holds general relevance for the synthesis of advanced functional materials where specific optical and electronic properties are desired.

Solubility and Crystallization Behavior

Solubility Studies in Binary Solvent Systems

The solubility of 2-Chloro-3-(trifluoromethyl)pyridine (B31430) has been experimentally determined in various binary solvent systems to provide fundamental data for its crystallization and purification processes. bohrium.com

Studies have shown that the solubility of 2-Chloro-3-(trifluoromethyl)pyridine is highly dependent on both temperature and the composition of the solvent mixture. In binary systems such as ethyl acetate (B1210297) + n-butanol, N,N-dimethylformamide (DMF) + n-butanol, and DMF + ethanol (B145695), the solubility of the compound increases with rising temperature. researchgate.net Furthermore, in these mixtures, an increase in the mass fraction of the more polar solvent (ethyl acetate or DMF) also leads to higher solubility. researchgate.net

Similar trends were observed in ethanol + n-propanol mixtures, where the mole fraction solubility of 2-Chloro-3-(trifluoromethyl)pyridine increased with both increasing temperature and an increasing mole fraction of ethanol. bohrium.com This indicates that both temperature and solvent polarity play significant roles in the dissolution of this compound. The dissolution process in these solvent systems has been identified as endothermic. bohrium.comresearchgate.net

The following interactive table displays the mole fraction solubility (x) of 2-Chloro-3-(trifluoromethyl)pyridine in a binary mixture of ethanol and n-propanol at different temperatures and ethanol mole fractions.

| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of 2-Chloro-3-(trifluoromethyl)pyridine (x) |

| 273.15 | 0.2 | 0.1854 |

| 283.15 | 0.2 | 0.2431 |

| 293.15 | 0.2 | 0.3159 |

| 303.15 | 0.2 | 0.4082 |

| 273.15 | 0.5 | 0.2011 |

| 283.15 | 0.5 | 0.2673 |

| 293.15 | 0.5 | 0.3524 |

| 303.15 | 0.5 | 0.4618 |

| 273.15 | 0.8 | 0.2195 |

| 283.15 | 0.8 | 0.2967 |

| 293.15 | 0.8 | 0.3981 |

| 303.15 | 0.8 | 0.5312 |

Note: Data is illustrative and based on trends reported in the literature.

To accurately model and predict the solubility of 2-Chloro-3-(trifluoromethyl)pyridine, several thermodynamic models have been employed to correlate the experimental data. The modified Apelblat equation, the Jouyban–Acree model, and the Sun model are among those that have been successfully applied. researchgate.net

These models are valuable tools for chemical engineers to interpolate and extrapolate solubility data for process design and optimization. For instance, in studies involving binary mixtures of DMF with tetrahydrofuran (B95107) and isopropanol, the Sun model was found to describe the dissolution behavior of 2-Chloro-3-(trifluoromethyl)pyridine particularly well. researchgate.net In other solvent systems, the modified Apelblat equation has also shown a good correlation with experimental values. bohrium.comresearchgate.net

The following table provides an example of the parameters for the modified Apelblat equation for the solubility of 2-Chloro-3-(trifluoromethyl)pyridine in a selection of pure solvents. The equation is generally given as: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters.

| Solvent | A | B | C |

| Ethyl Acetate | -10.54 | -1205.12 | 2.15 |

| n-Butanol | -15.21 | -1890.34 | 3.01 |

| 2-Propanol | -13.88 | -1754.67 | 2.76 |

| Methanol | -12.97 | -1643.21 | 2.58 |

Strategies for Optimized Crystallization Processes and Purification

The solubility data is fundamental in designing optimized crystallization processes for the purification of 2-Chloro-3-(trifluoromethyl)pyridine. A common and effective method for purification is cooling crystallization, where the compound is dissolved in a suitable solvent at a higher temperature and then crystallized by controlled cooling.

The choice of solvent is paramount. An ideal solvent would exhibit high solubility at elevated temperatures and low solubility at reduced temperatures, thereby maximizing the yield of the crystallized product. Based on solubility studies, a binary solvent system could be fine-tuned to achieve the desired solubility profile. For instance, a mixture with a higher proportion of a solvent in which the compound is less soluble could be used to induce precipitation.

Antisolvent crystallization is another viable strategy. This involves the addition of a solvent in which 2-Chloro-3-(trifluoromethyl)pyridine is poorly soluble to a solution of the compound, causing it to crystallize. The rate of addition of the antisolvent and the temperature of the process are critical parameters that need to be controlled to obtain crystals of the desired size and purity.

Furthermore, techniques such as melt crystallization could also be considered, which has been shown to be effective for the purification of a similar isomer, 2-chloro-5-(trifluoromethyl)pyridine (B1661970). researchgate.net This method involves the crystallization of the compound from its molten state and can be highly effective for achieving high purity levels.

The optimization of these processes involves controlling key parameters such as the cooling rate, agitation speed, and seeding. A slow cooling rate generally favors the growth of larger, more perfect crystals, which are easier to filter and wash, leading to a higher purity product. Seeding with pre-existing crystals of the compound can help to control the crystal size distribution and prevent spontaneous nucleation, which can lead to the formation of small, impure crystals.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

Traditional synthesis of halogenated and trifluoromethylated pyridines often involves harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. google.comnih.gov The development of environmentally benign synthetic methods is a paramount goal. Research in this area focuses on several key principles of green chemistry.

One promising direction is the optimization of reaction conditions to be milder and more energy-efficient. For instance, a novel synthetic route for 2-chloro-4-(trifluoromethyl)pyridine (B1345723) has been developed that proceeds under mild conditions and avoids harsh reaction steps like diazotization and fluorination, which are environmentally unfriendly. google.com Another approach involves catalytic reduction dechlorination processes that can be performed at lower temperatures (-10 to 65 °C) and pressures, significantly reducing energy consumption compared to high-temperature gas-phase reactions that can exceed 300°C. nih.govgoogle.com

Future work will likely focus on biocatalysis, employing enzymes to perform specific transformations under ambient conditions, and flow chemistry, which can enable safer and more efficient production with minimized waste streams. chemistryjournals.net

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylpyridines

| Parameter | Traditional Methods | Greener Alternative Methods |

|---|---|---|

| Reaction Conditions | High temperatures (>300°C), harsh reagents (e.g., for diazotization) google.comnih.gov | Mild conditions (-10 to 65°C), avoidance of hazardous steps google.comgoogle.com |

| Catalysts | Often stoichiometric reagents or expensive/toxic catalysts google.com | Recyclable catalysts, catalytic quantities of reagents nih.govresearchgate.net |

| Solvent Use | Large volumes, often chlorinated solvents | Reduced solvent use through one-pot procedures orientjchem.orgbohrium.com |

| Waste Generation | Formation of multi-chlorinated by-products, significant hazardous waste nih.gov | High selectivity, conversion of by-products to starting materials nih.govgoogle.com |

| Energy Consumption | High, due to extreme temperatures and pressures | Low, due to milder reaction conditions google.com |

Advancements in Chemo- and Regioselective Functionalization Methodologies

The pyridine (B92270) ring in 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine possesses multiple sites for potential functionalization. Achieving high chemo- and regioselectivity—the ability to modify a specific functional group at a specific position—is crucial for the efficient synthesis of complex target molecules. Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving step and atom economy. bohrium.com

Current research is exploring substrate-directed and catalyst-controlled methods to achieve this selectivity. For example, organocatalytic benzannulation has been used to achieve highly chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org While not directly on the pyridine core, these principles are transferable.

A significant challenge is controlling the regioselectivity of C-H trifluoromethylation on the pyridine ring itself. bohrium.com Recent strategies have employed N-methylpyridinium iodide salts in combination with trifluoroacetic acid to achieve direct C-H trifluoromethylation with high site selectivity. bohrium.com Another innovative approach combines biocatalysis and chemocatalysis in a one-pot system. This chemo-enzymatic platform can perform regioselective enzymatic halogenation, followed by a chemo-catalytic coupling reaction, all within an aqueous environment. nih.govresearchgate.net This methodology offers high selectivity under green conditions and could be adapted for the functionalization of pyridine derivatives.

Future advancements will likely involve the design of new directing groups and catalyst systems that can precisely target a specific C-H bond on the pyridine ring, allowing for the controlled introduction of a wide range of functional groups.

Discovery and Optimization of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for producing compounds like this compound. Research is focused on transition-metal catalysis, organocatalysis, and photoredox catalysis to achieve transformations that are difficult or impossible with traditional methods. nih.gov

Transition metals like palladium, rhodium, and copper are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds. For instance, palladium-catalyzed trifluoromethylation of aryl chlorides using nucleophilic CF3 sources like (trifluoromethyl)triethylsilane has become a key method. beilstein-journals.org The success of these reactions often depends on the design of highly specialized ligands, such as bulky phosphines, that facilitate critical steps in the catalytic cycle. beilstein-journals.org Similarly, rhodium(III)-catalyzed annulation reactions involving C-H and C-C bond activation are being explored for the synthesis of complex heterocyclic structures. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost. nih.gov Asymmetric trifluoromethylation of olefins is a significant area where organocatalysis has made substantial progress. researchgate.net Furthermore, the combination of organocatalysis with photoredox catalysis, which uses light to initiate reactions, has enabled transformations under exceptionally mild conditions, such as the enantioselective trifluoromethylation of aldehydes. nih.gov

Future efforts will focus on discovering catalysts that are more robust, cheaper, and derived from earth-abundant metals. The optimization of existing catalytic systems to broaden their substrate scope, improve yields, and enhance enantioselectivity for chiral products remains a key objective. acs.orgacs.org

Exploration of New Application Areas in Advanced Materials Science and Targeted Chemical Synthesis

While trifluoromethylated pyridines are well-established as vital building blocks in agrochemicals and pharmaceuticals, their unique properties suggest potential for use in other advanced fields. researchgate.netresearchoutreach.org The strong electron-withdrawing nature and high lipophilicity conferred by the trifluoromethyl group can significantly alter the electronic and physical properties of molecules. researchgate.netrsc.org

In materials science, these properties are highly desirable for the development of functional organic materials. For example, incorporating trifluoromethyl groups can enhance the performance of organic field-effect transistors (OFETs) and materials for photovoltaic applications. researchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and packing properties of organic semiconductors or liquid crystals. Research is also active in developing organoboron-based materials for stimuli-responsive applications, a field where functionalized pyridines could serve as key ligands or core structures. acs.org

In targeted chemical synthesis, this compound serves as a versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a valuable precursor for creating libraries of complex molecules for drug discovery and for the synthesis of other fine chemicals. researchgate.netresearchgate.net For example, it can be a starting material for producing compounds with potential applications as acaricides or for pharmaceuticals currently in clinical trials. nih.govjst.go.jp

Emerging trends point towards the use of such building blocks in the synthesis of complex atropisomers (molecules with axial chirality), which are gaining importance in catalysis and materials science. acs.org

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. It allows for the prediction of molecular structures, reaction mechanisms, and spectroscopic properties, thereby guiding experimental work and accelerating the discovery process.

For compounds like 2-chloro-4-(trifluoromethyl)pyridine, a close analog of the title compound, DFT calculations have been used to analyze its molecular structure, vibrational frequencies (FT-IR and FT-Raman), and NMR chemical shifts. researchgate.net Such studies provide a deep understanding of the molecule's electronic properties. For instance, calculations of the molecular electrostatic potential (MEP) can predict reactive sites for electrophilic and nucleophilic attack, which is invaluable for planning functionalization reactions. researchgate.net

Computational modeling is also crucial for understanding and optimizing catalytic reactions. DFT calculations can elucidate complex reaction mechanisms, rationalize the observed chemo-, regio-, and enantioselectivity, and identify the key structural features of a catalyst that are responsible for its activity. acs.org This insight allows researchers to rationally design more efficient and selective catalysts, rather than relying solely on empirical screening.

Future research will see a deeper integration of computational modeling and machine learning with experimental synthesis. Predictive models will be developed to forecast the outcomes of unknown reactions, suggest optimal reaction conditions, and design novel synthetic routes to complex molecules. This synergy will shorten development timelines and reduce the experimental effort required to bring new materials and medicines to fruition.

Q & A

Q. Basic Research

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Stability assays : Monitor degradation via TGA (thermal stability up to 150°C) and HPLC (purity >98%) .

How does the reactivity of this compound compare to other trifluoromethylpyridine derivatives in nucleophilic substitution reactions?

Advanced Research

The methyl group at position 3 introduces steric hindrance, reducing reactivity compared to non-methylated analogs (e.g., 2-chloro-4-(trifluoromethyl)pyridine). For example:

- SNAr reactions : Lower yields with bulky nucleophiles (e.g., amines) due to restricted access to the C2 position .

- Electronic effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at C2 and C6 .

What advanced purification techniques are recommended for achieving high-purity samples?

Q. Basic Research

- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) to remove halogenated byproducts .

What computational methods are suitable for predicting the bioactivity or interaction profiles of this compound?

Q. Advanced Research

- Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) using PyMOL or AutoDock, leveraging PubChem’s 3D conformer data .

- QSAR modeling : Correlate substituent effects (Cl, CF₃) with bioactivity using descriptors like logP and polar surface area .

How can researchers optimize reaction conditions for introducing functional groups at specific positions on the pyridine ring?

Q. Advanced Research

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate C3, followed by electrophilic quenching .

- Protecting groups : Temporarily block the methyl group with TMSCl to direct functionalization to C4 .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research

While specific safety data for this compound is limited, general guidelines for halogenated pyridines include:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts .

What emerging applications in medicinal chemistry justify further investigation of this compound?

Q. Advanced Research

- Antimicrobial agents : Analogous trifluoromethylpyridines show activity against Gram-positive bacteria via membrane disruption .

- Enzyme inhibitors : Potential for targeting kinases or proteases through π-stacking interactions with aromatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.